molecular formula C3H5BrO2Zn B6317271 2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether CAS No. 53429-22-4

2-Methoxy-2-oxoethylzinc bromide, 0.50 M in ether

Cat. No.: B6317271
CAS No.: 53429-22-4
M. Wt: 218.4 g/mol
InChI Key: AVVBCDDVCIPLPT-UHFFFAOYSA-M
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Description

Significance of Organometallic Chemistry in C-C Bond Formation

Organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal, is a cornerstone of modern synthetic chemistry. acs.org The formation of new carbon-carbon (C-C) bonds is the fundamental process by which chemists construct the complex molecular architectures of pharmaceuticals, agrochemicals, and advanced materials. acs.org Organometallic reagents are instrumental in this endeavor, acting as potent nucleophilic carbon sources that can react with a wide array of electrophiles. vedantu.com

Reactions such as the Negishi coupling, which utilizes organozinc reagents in the presence of a palladium or nickel catalyst, exemplify the power of organometallic chemistry to forge C-C bonds between different types of carbon atoms (e.g., alkenyl, aryl, alkyl). wikipedia.orgslideshare.net The unique reactivity conferred by the carbon-metal bond allows for transformations that are often difficult or impossible to achieve through traditional organic reactions. The ability to control reactivity and selectivity in these processes has revolutionized the synthesis of complex molecules.

Overview of Organozinc Reagents as Key Synthetic Tools

Organozinc compounds were among the first organometallic reagents to be synthesized. wikipedia.org They occupy a crucial niche in the synthetic chemist's toolbox due to their distinct reactivity profile. Compared to their more reactive counterparts like Grignard (organomagnesium) and organolithium reagents, organozinc compounds exhibit lower reactivity and basicity. acs.orgwikipedia.org This moderation is a key advantage, as it imparts a high degree of functional group tolerance. sigmaaldrich.com Chemists can employ organozinc reagents in molecules containing sensitive functional groups such as esters, nitriles, and ketones without unintended side reactions. sigmaaldrich.com

The utility of organozinc reagents is demonstrated in a variety of named reactions that are fundamental to organic synthesis:

The Reformatsky Reaction: This reaction involves the condensation of aldehydes or ketones with α-halo esters in the presence of metallic zinc to form β-hydroxy-esters. researchgate.netwikipedia.org The key intermediate is an organozinc enolate, often referred to as a Reformatsky reagent. wikipedia.org

The Negishi Coupling: A versatile cross-coupling reaction that joins an organozinc compound with an organic halide using a nickel or palladium catalyst. slideshare.net

The Simmons-Smith Reaction: This reaction uses an organozinc carbenoid, typically (iodomethyl)zinc iodide, to convert alkenes into cyclopropanes. wikipedia.org

The Fukuyama Coupling: A palladium-catalyzed coupling between an organozinc reagent and a thioester to produce a ketone. slideshare.net

The Barbier Reaction: Similar to the Grignard reaction, it involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal like zinc, often in a one-pot synthesis. slideshare.netlibretexts.org

The stability of many organozinc reagents also allows them to be prepared, stored as solutions, and sold commercially, enhancing their accessibility for research and development. byjus.comorganic-chemistry.org

Historical Context and Evolution of 2-Methoxy-2-oxoethylzinc Bromide Research

The history of 2-Methoxy-2-oxoethylzinc bromide is intrinsically linked to the broader history of organozinc chemistry. The field of organometallic chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc, by heating ethyl iodide with zinc metal. wikipedia.orgdigitellinc.com This discovery laid the groundwork for the theory of chemical valence and opened the door to a new class of reagents. digitellinc.com

Early work by Frankland and his students, as well as by chemists like Aleksandr Butlerov and Aleksandr Zaitsev, explored the reactions of dialkylzinc reagents with various carbonyl compounds, leading to the synthesis of alcohols. libretexts.orgdigitellinc.com However, the most enduring and relevant development for ester-functionalized organozinc reagents came from Sergei Nikolaevich Reformatsky in 1887. byjus.comdigitellinc.com

Reformatsky discovered that α-halo esters, which contain a functional group (the ester) that would be incompatible with more reactive organometallics, could react with aldehydes and ketones in the presence of zinc. wikipedia.orgdigitellinc.com This reaction proceeds through the formation of an organozinc intermediate, a zinc enolate, derived from the α-halo ester. wikipedia.org 2-Methoxy-2-oxoethylzinc bromide is precisely this type of intermediate, formed from the reaction of zinc with methyl bromoacetate (B1195939).

The evolution of this research has led to a deep understanding of these "Reformatsky reagents." Structural studies have revealed that in the solid state, they often exist as complex dimeric structures. wikipedia.org Modern advancements have also improved the preparation and reactivity of these reagents, for instance, by using highly activated "Rieke Zinc," which can react with a wider variety of organic halides under milder conditions. wikipedia.orgsigmaaldrich.com The commercial availability of 2-Methoxy-2-oxoethylzinc bromide as a stable solution in solvents like ether or tetrahydrofuran (B95107) (THF) is a direct result of this long history of research, providing chemists with a reliable and convenient reagent for constructing β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. byjus.comnih.gov

Table of Key Reactions Involving Organozinc Reagents

Reaction NameReactantsProductKey Feature
Reformatsky Reaction α-halo ester, Aldehyde/Ketone, Zincβ-hydroxy-esterTolerates ester functional group. wikipedia.org
Negishi Coupling Organozinc halide, Organic halide, Pd/Ni catalystCross-coupled productForms C-C bonds between sp, sp2, and sp3 carbons. wikipedia.org
Simmons-Smith Reaction Alkene, Diiodomethane, Zn-Cu coupleCyclopropaneStereospecific cyclopropanation. wikipedia.org
Fukuyama Coupling Thioester, Organozinc reagent, Pd catalystKetoneMild method for ketone synthesis. slideshare.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromozinc(1+);methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O2.BrH.Zn/c1-3(4)5-2;;/h1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVBCDDVCIPLPT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxy 2 Oxoethylzinc Bromide

Direct Insertion of Activated Zinc into 2-Bromoacetic Acid Esters

The most common and direct route to 2-Methoxy-2-oxoethylzinc bromide is the oxidative addition of zinc metal to methyl 2-bromoacetate. This reaction, a classic example of a Reformatsky reagent formation, involves the insertion of zinc into the carbon-bromine bond. libretexts.orgwikipedia.org The success of this method is highly dependent on the reactivity of the zinc metal, which is often passivated by a layer of zinc oxide. Therefore, activation of the zinc is a critical step to ensure efficient and reproducible synthesis.

Optimization of Zinc Activation Protocols

The activation of zinc metal is paramount for the successful synthesis of organozinc reagents. uni-muenchen.de Commercial zinc dust or turnings are often coated with a passivating oxide layer that inhibits the reaction with the alkyl halide. Several protocols have been developed to overcome this issue, aiming to either remove the oxide layer or to create a more reactive zinc surface.

Common activation methods include:

Acid Washing: Treatment of zinc dust with dilute acids, such as hydrochloric acid, followed by washing with water, ethanol, and ether, can effectively remove the oxide layer.

Mechanical Activation: Techniques like ball-milling can physically disrupt the oxide layer and expose fresh zinc surface, enhancing reactivity.

Chemical Treatment: The use of activating agents is a widely employed and effective strategy. These agents can be used as a pretreatment or can be present during the reaction.

The choice of activation protocol can significantly impact the initiation and rate of the reaction. The following table summarizes the effect of different activation methods on the yield of a model Reformatsky reaction.

Activation ProtocolReaction Time (hours)Yield (%)
No Activation24<10
HCl wash475
Iodine (cat.)385
TMSCl (cat.)290
Rieke Zinc1>95

This is an interactive data table based on generalized findings for Reformatsky reactions.

Role of Activating Agents (e.g., Lithium Halides, TMSCl)

Activating agents play a crucial role in facilitating the direct insertion of zinc. Trimethylsilyl chloride (TMSCl) and lithium halides, particularly lithium chloride (LiCl), are among the most effective and commonly used additives.

Trimethylsilyl Chloride (TMSCl): TMSCl is believed to react with the zinc oxide layer, forming volatile silyl (B83357) ethers and exposing the active zinc metal. It can also act as a surface etchant, increasing the surface area of the zinc.

Lithium Halides (LiCl): The role of LiCl is multifaceted. It is thought to aid in the solubilization of the organozinc species from the metal surface, preventing the passivation of the zinc by the product. uni-muenchen.de The presence of LiCl can also break down organozinc aggregates, leading to more reactive monomeric species in solution. This is particularly beneficial in ethereal solvents where organozinc halides tend to be poorly soluble.

Influence of Solvent Systems (e.g., Ether, THF)

The choice of solvent is another critical parameter in the synthesis of 2-Methoxy-2-oxoethylzinc bromide. Ethereal solvents are exclusively used due to their ability to solvate the organozinc reagent and their inertness under the reaction conditions. The two most common solvents are diethyl ether and tetrahydrofuran (B95107) (THF).

Diethyl Ether: As a less polar solvent, diethyl ether can sometimes lead to slower reaction rates. However, the resulting 2-Methoxy-2-oxoethylzinc bromide solution is often stable and can be stored for extended periods. Commercial preparations of this reagent are available as a 0.50 M solution in ether.

Tetrahydrofuran (THF): THF is a more polar and better coordinating solvent than diethyl ether. This enhanced solvation can accelerate the formation of the organozinc reagent and increase its solubility. researchgate.net The resulting solutions are often more reactive. Commercial preparations are also available in THF, typically at a concentration of 0.50 M.

The selection between ether and THF can depend on the specific application and the desired reactivity of the organozinc reagent. For reactions requiring milder conditions or longer-term storage, ether may be preferred. For faster reactions or when higher concentrations are needed, THF is often the solvent of choice.

Transmetallation Approaches to 2-Methoxy-2-oxoethylzinc Bromide

An alternative to the direct insertion of zinc is the transmetallation of a pre-formed organometallic reagent with a zinc salt. This method can offer advantages in terms of functional group tolerance and reproducibility, as the initial organometallic species can be prepared under well-defined conditions.

From Organolithium Precursors

The synthesis of 2-Methoxy-2-oxoethylzinc bromide can be achieved by the transmetallation of the corresponding lithium enolate with a zinc halide, such as zinc bromide (ZnBr₂). The lithium enolate of methyl acetate (B1210297) can be generated by deprotonation with a strong lithium base, for example, lithium diisopropylamide (LDA), at low temperatures. Subsequent addition of a solution of ZnBr₂ in an ethereal solvent results in a rapid metal exchange to form the desired organozinc reagent.

This approach is particularly useful when the direct insertion method is sluggish or incompatible with other functional groups in a more complex substrate. The low temperatures required for the formation of the lithium enolate help to minimize side reactions. A key advantage is the ability to generate the zinc enolate with a well-defined stoichiometry. organic-chemistry.org

A general reaction scheme is as follows:

Deprotonation of methyl acetate with LDA in THF at -78 °C to form the lithium enolate.

Addition of a solution of anhydrous ZnBr₂ in THF to the lithium enolate solution.

The reaction mixture is allowed to warm to room temperature, yielding a solution of 2-Methoxy-2-oxoethylzinc bromide.

From Grignard Reagents

While less common for the preparation of α-halo ester-derived organozinc reagents due to the high reactivity of Grignard reagents towards esters, a transmetallation approach from a magnesium enolate is theoretically plausible. The generation of a magnesium enolate of methyl acetate can be achieved using a strong magnesium amide base. Subsequent treatment with zinc bromide would then yield 2-Methoxy-2-oxoethylzinc bromide.

However, the direct formation of the Grignard reagent from methyl 2-bromoacetate is not feasible due to the incompatibility of the Grignard reagent with the ester functionality. Therefore, this transmetallation route would necessitate the use of a pre-formed magnesium enolate. Given the efficiency of the direct insertion and the organolithium transmetallation routes, the Grignard-based transmetallation is not a preferred method for the synthesis of this specific organozinc compound.

Considerations for Functional Group Compatibility

A significant advantage of organozinc reagents like 2-Methoxy-2-oxoethylzinc bromide is their excellent functional group tolerance. researchgate.netnih.govresearchgate.net Due to the relatively low basicity of zinc enolates, competition from proton transfer reactions is minimal, which broadens the scope of compatible reaction partners. organic-chemistry.org This allows for their use in the synthesis of complex molecules bearing a wide variety of functional groups that would be incompatible with more reactive organometallic reagents such as Grignard or organolithium compounds.

This high functional group tolerance is a key feature in their application in organic synthesis. researchgate.netacs.org The reagent can be used in the presence of esters, amides, ketones, and other functionalities without requiring extensive use of protecting groups.

Functional Group Compatibility Overview

Functional GroupCompatibility with 2-Methoxy-2-oxoethylzinc BromideNotes
EstersCompatibleDoes not readily add to the ester group of other molecules. wikipedia.org
KetonesCompatibleReacts as a nucleophile in addition reactions to form β-hydroxy esters. organic-chemistry.org
AldehydesCompatibleUndergoes condensation to form β-hydroxy esters. wikipedia.org
AmidesCompatibleGenerally well-tolerated.
NitrilesCompatibleCan react under certain conditions (Blaise reaction). wikipedia.org
IminesCompatibleCan undergo addition reactions. wikipedia.org

Flow Chemistry Methodologies for Continuous Generation

Continuous flow chemistry has emerged as a powerful technique for the synthesis of organometallic compounds, including 2-Methoxy-2-oxoethylzinc bromide. researchgate.netrsc.org This approach addresses many of the challenges associated with the batch synthesis of sensitive and unstable reagents. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and ease of scalability. acs.orgrsc.org The on-demand synthesis of the organozinc reagent is a key advantage, as it avoids the need to store unstable and water-sensitive intermediates. nih.govfraunhofer.de

Design and Implementation of Flow Reactors

The continuous generation of 2-Methoxy-2-oxoethylzinc bromide is typically achieved using a packed-bed flow reactor. vapourtec.com This setup involves pumping a solution of the starting material, methyl bromoacetate (B1195939) in an appropriate solvent like THF, through a column packed with activated metallic zinc. nih.govvapourtec.com

Key design features of such a flow reactor include:

Packed Column: A tube or column is filled with a solid reagent, in this case, activated zinc turnings or dust. vapourtec.comacs.org

Pumping System: Syringe pumps or other precision pumps are used to introduce the solution of the organic halide into the reactor at a controlled and reproducible flow rate. nih.gov

Temperature Control: The column is often enclosed in a heating jacket connected to a thermocouple to maintain a precise and constant temperature, which is crucial for controlling the highly exothermic reaction. nih.govrsc.org

Inert Atmosphere: The entire system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the air- and moisture-sensitive organozinc reagent.

The generated solution of 2-Methoxy-2-oxoethylzinc bromide exits the reactor and can be used immediately in a subsequent reaction, a process known as "telescoping". rsc.orgresearchgate.net This integration of synthesis and subsequent reaction into a single, continuous process is a hallmark of efficient flow chemistry. researchgate.net

Advantages of Flow Synthesis for 2-Methoxy-2-oxoethylzinc Bromide

The application of flow chemistry to the synthesis of 2-Methoxy-2-oxoethylzinc bromide offers numerous advantages over traditional batch methods. rsc.orgacs.org

AdvantageDescription
Enhanced Safety The small internal volume of the flow reactor dramatically reduces the amount of hazardous organometallic reagent present at any given time, minimizing risks associated with thermal runaways or accidental exposure. fraunhofer.destolichem.com
Superior Heat Transfer Microreactors have a high surface-area-to-volume ratio, allowing for highly efficient heat dissipation. This enables precise temperature control of the exothermic formation reaction, improving selectivity and product quality. rsc.orgstolichem.com
Improved Reproducibility Flow systems allow for precise control over reaction parameters such as residence time, temperature, and stoichiometry, leading to highly reproducible concentrations of the generated reagent. nih.govrsc.org
On-Demand Generation The reagent is synthesized only as needed and can be immediately consumed in a subsequent step. This circumvents issues related to the instability and laborious preparation of organozinc compounds. nih.govresearchgate.net
Scalability Scaling up production in a flow system is often as simple as running the reactor for a longer period or by "numbering up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. rsc.orgfraunhofer.de
Handling of Unstable Intermediates Flow reactors are ideal for generating and using transient or reactive intermediates that are difficult to handle or store in traditional batch mode. acs.org

These advantages make flow chemistry a safer, more efficient, and greener alternative for the preparation and use of 2-Methoxy-2-oxoethylzinc bromide in organic synthesis. researchgate.netresearchgate.net

Reactivity and Mechanistic Investigations of 2 Methoxy 2 Oxoethylzinc Bromide

Nucleophilic Addition Reactions

As a potent nucleophile, 2-Methoxy-2-oxoethylzinc bromide engages in a variety of addition reactions to polarized multiple bonds. Its reactivity is centered on the nucleophilic carbon alpha to the carbonyl group, which readily attacks electron-deficient centers.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

The most characteristic reaction of 2-Methoxy-2-oxoethylzinc bromide is its addition to the carbonyl group of aldehydes and ketones, a process known as the Reformatsky reaction. wikipedia.orgorganicreactions.orglibretexts.org This reaction serves as a reliable method for the synthesis of β-hydroxy esters. The mechanism involves the oxidative insertion of zinc into the carbon-bromine bond of methyl bromoacetate (B1195939) to form the organozinc reagent. wikipedia.orgbyjus.com This is followed by the coordination of the aldehyde or ketone carbonyl oxygen to the zinc atom, proceeding through a six-membered chair-like transition state to form a new carbon-carbon bond. wikipedia.orglibretexts.org Subsequent acidic workup liberates the β-hydroxy ester. byjus.com Due to the relatively low reactivity of the zinc enolate compared to lithium enolates or Grignard reagents, addition to the ester group of the reagent itself or other ester molecules is typically avoided. wikipedia.orglibretexts.org

ElectrophileReagentConditionsProductYield (%)
BenzaldehydeEthyl bromoacetate, ZnBenzene, RefluxEthyl 3-hydroxy-3-phenylpropanoate90
AcetoneEthyl bromoacetate, ZnTHF/Benzene, RefluxEthyl 3-hydroxy-3-methylbutanoate65
CyclohexanoneMethyl bromoacetate, ZnEther, RefluxMethyl 1-hydroxycyclohexylacetate78
PropanalEthyl bromoacetate, ZnTHF, RTEthyl 3-hydroxypentanoate85

Table 1: Representative examples of the Reformatsky reaction with various carbonyl compounds. Data compiled from established literature on the reaction.

The stereochemical outcome of the Reformatsky reaction can be controlled to achieve high levels of diastereoselectivity or enantioselectivity.

Diastereoselectivity is often achieved by using chiral substrates where an existing stereocenter directs the approach of the zinc enolate. rsc.org Chelation control is a powerful strategy, particularly in additions to α- or β-hydroxy carbonyl compounds. upenn.edu The zinc atom of the enolate can coordinate with both the carbonyl oxygen and the nearby hydroxyl group, creating a rigid, cyclic transition state that forces the nucleophile to attack from a specific face, leading to a single dominant diastereomer. researchgate.netorganic-chemistry.org For example, the reaction of enantiopure N-tert-butylsulfinyl imines with the zinc enolate of methyl bromoacetate proceeds with high diastereoselectivity (>90% de) to yield chiral β-amino esters. nih.gov

Enantioselectivity is typically induced by the addition of a chiral ligand to the reaction mixture. theaic.org Chiral amino alcohols, such as (-)-N,N-Dimethylaminoisoborneol (DAIB) and derivatives of prolinol, have proven effective. nih.gov These ligands coordinate to the zinc atom, creating a chiral environment that differentiates the enantiotopic faces of the electrophile (e.g., an aldehyde). This leads to the preferential formation of one enantiomer of the β-hydroxy ester product. Enantiomeric excesses (ee) of up to 96% have been reported for the addition to various aldehydes using catalytic amounts of a chiral prolinol ligand with dimethylzinc (B1204448) and ethyl iodoacetate. nih.govacs.org

ElectrophileChiral ControlConditionsStereoselectivityYield (%)
BenzaldehydeProlinol ligand (5 mol%)Me₂Zn, Ethyl iodoacetate, Toluene, 0 °C95% ee92
4-MethoxybenzaldehydeProlinol ligand (5 mol%)Me₂Zn, Ethyl iodoacetate, Toluene, 0 °C96% ee95
Isatin-derived ketimineChiral N-sulfinyl auxiliaryZn-CuCl, 2-MeTHF, 0 °C96% de91
L-cysteine-derived aldehydeSmI₂, Chiral chloroacetyl-oxazolidinoneTHF, -78 °C>98% de95

Table 2: Examples of stereoselective Reformatsky-type reactions. nih.govnih.gov

In the context of the Reformatsky reaction, the zinc atom of the 2-Methoxy-2-oxoethylzinc bromide reagent is itself a Lewis acid. It plays a crucial role in the reaction mechanism by coordinating to the carbonyl oxygen of the electrophile (aldehyde or ketone). nih.gov This coordination polarizes the carbonyl group, increasing its electrophilicity and facilitating the nucleophilic attack by the enolate carbon. This internal Lewis acidity is a key feature of the reaction.

The addition of external Lewis acids can further enhance reactivity or influence stereoselectivity. While less common in the classical Reformatsky reaction, certain variations employ additional Lewis acids. For instance, alkyl zinc halides (RZnX) can act as Lewis acids to promote chelation-controlled additions to α-silyloxy ketones, overriding the typical Felkin-Anh selectivity to produce the syn-diol products with high diastereoselectivity. upenn.edunih.gov In some protocols, Lewis acidic metal salts like copper(I) iodide or titanium(IV) chloride are mentioned as catalysts to promote the reaction, particularly in the synthesis of aldehydes and ketones. iitk.ac.in The role of these additives is to further activate the carbonyl substrate towards nucleophilic attack.

Michael Additions to α,β-Unsaturated Systems

While the Reformatsky reaction classically involves 1,2-addition to carbonyls, the zinc enolate of 2-Methoxy-2-oxoethylzinc bromide can also participate in 1,4-conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. uliege.be This reaction provides a pathway to 1,5-dicarbonyl compounds or their equivalents. The outcome (1,2- vs. 1,4-addition) can depend on the nature of the substrate and reaction conditions. For many α,β-unsaturated ketones, conjugate addition is a significant pathway. Uncatalyzed conjugate addition of organozinc halides to enones has been shown to proceed efficiently, particularly in coordinating solvents like dimethoxyethane (DME).

α,β-Unsaturated AcceptorReagentConditionsProduct TypeYield (%)
ChalconeEthyl bromoacetate, ZnDME, Reflux1,4-conjugate additionHigh
CyclohexenoneEthyl bromoacetate, ZnTHF, CuCN (cat.)1,4-conjugate additionGood
Methyl vinyl ketoneMethyl bromoacetate, ZnDME, Reflux1,4-conjugate addition88
Ethyl cinnamateEthyl bromoacetate, ZnTHF, CuI (cat.)1,4-conjugate additionModerate

Table 3: Representative examples of Michael-type additions with Reformatsky reagents.

Reactions with Imines and Iminium Ions

The nucleophilic character of 2-Methoxy-2-oxoethylzinc bromide allows it to add to the carbon-nitrogen double bond of imines and iminium ions in a process known as the aza-Reformatsky reaction. nih.gov This reaction is a valuable method for the synthesis of β-amino esters and β-lactams. researchgate.net

The reaction with imines typically proceeds via nucleophilic addition of the zinc enolate to the imine carbon, forming a zinc amide intermediate. Subsequent workup can afford a β-amino ester. Alternatively, if the imine nitrogen bears a suitable substituent, the intermediate can undergo intramolecular cyclization to form a four-membered β-lactam ring. scispace.com The synthesis of β-lactams via the condensation of ester enolates with imines is a well-established synthetic route. organic-chemistry.orgnih.gov Diastereoselective versions of this reaction are common, often using chiral N-sulfinyl imines to direct the stereochemical outcome, yielding optically pure β-lactam precursors with excellent control. nih.govtheaic.org

Imine SubstrateReagentConditionsProductStereoselectivityYield (%)
N-Benzylidene-anilineEthyl bromoacetate, ZnTHF, Reflux3-Anilino-3-phenylpropanoateN/A75
N-(4-Methoxybenzylidene)-N-tert-butylsulfinamideMethyl bromoacetate, ZnTHF, 0 °CChiral β-amino ester>90% de85
Isatin-derived N-sulfinyl ketimineEthyl bromoacetate, Zn/CuCl2-MeTHF, 0 °CChiral spiro-β-lactam precursor96% de91
N-TrimethylsilylimineLithium enolate of (-)-menthyl glycinateTHF, -78 °CChiral trans-β-lactam>99% de80

Table 4: Examples of aza-Reformatsky reactions leading to β-amino esters and β-lactams. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its classical role in nucleophilic additions, 2-Methoxy-2-oxoethylzinc bromide, as an organozinc halide, is an effective coupling partner in transition metal-catalyzed cross-coupling reactions. The most prominent example is the Negishi coupling, which typically employs a palladium or nickel catalyst to form a new carbon-carbon bond between the organozinc reagent and an organic halide or triflate. organic-chemistry.orgorganic-chemistry.orgnih.gov

This reaction significantly broadens the synthetic utility of Reformatsky reagents, allowing for the α-alkenylation or α-arylation of the parent ester. The catalytic cycle involves the oxidative addition of the organic halide to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the zinc enolate, and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. The use of specialized phosphine (B1218219) ligands is often crucial for achieving high yields and broad substrate scope, enabling the coupling of even challenging substrates like aryl chlorides at room temperature. mit.edu

Coupling PartnerReagentCatalyst SystemProductYield (%)
4-BromotolueneEthyl bromoacetate, ZnPd(OAc)₂, CPhos ligandEthyl (4-methylphenyl)acetate92
2-BromobenzonitrileIsopropylzinc bromidePd(OAc)₂, CPhos ligand2-Isopropylbenzonitrile94
4-ChloroacetophenoneEthyl bromoacetate, ZnPd₂(dba)₃, SPhos ligandEthyl (4-acetylphenyl)acetate89
1-Naphthyl triflateMethyl bromoacetate, ZnPd(PPh₃)₄Methyl (1-naphthyl)acetate78

Table 5: Examples of Negishi-type cross-coupling reactions involving organozinc reagents. nih.gov

Negishi Coupling with Aryl and Alkyl Halides/Pseudohalides

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov 2-Methoxy-2-oxoethylzinc bromide, as a zinc enolate, is a competent nucleophile in these transformations, enabling the synthesis of α-aryl and α-alkyl esters.

Palladium-catalyzed cross-coupling reactions of 2-Methoxy-2-oxoethylzinc bromide, often referred to as a Reformatsky reagent in this context, with aryl and alkyl halides provide a direct route to α-substituted esters. nih.govnih.gov These reactions typically proceed via a catalytic cycle involving oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.govacs.org

The scope of the reaction is broad, accommodating a wide range of aryl bromides and, in some cases, chlorides. researchgate.netnih.gov The reaction conditions are generally mild, often proceeding at room temperature. The use of zinc enolates, such as 2-Methoxy-2-oxoethylzinc bromide, is advantageous as they are less basic than their alkali metal counterparts, which can lead to fewer side reactions. mit.edu

Research has demonstrated the successful α-arylation of zinc enolates of esters with various aryl bromides, tolerating a range of functional groups on the aromatic ring, including cyano, nitro, ester, and keto groups. nih.gov The choice of palladium precursor and ligands is critical for achieving high yields and selectivity. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with Aryl Bromides

Entry Aryl Halide Catalyst Ligand Solvent Temp. (°C) Yield (%)
1 4-Bromotoluene Pd(OAc)₂ P(t-Bu)₃ THF 25 95
2 4-Bromoanisole Pd₂(dba)₃ Q-phos THF 25 92
3 1-Bromonaphthalene Pd(OAc)₂ SPhos Toluene 80 88
4 2-Bromopyridine Pd₂(dba)₃ XPhos Dioxane 100 75

While palladium catalysts are most commonly employed, there is growing interest in the use of more earth-abundant and cost-effective first-row transition metals such as nickel, iron, and cobalt for Negishi-type couplings. researchgate.net

Nickel-Catalyzed Transformations: Nickel catalysts have shown promise in the cross-coupling of organozinc reagents. nih.gov They can be particularly effective for reactions involving challenging substrates. For the α-arylation of ester enolates, nickel catalysts can offer complementary reactivity to palladium systems. While specific examples detailing the use of 2-Methoxy-2-oxoethylzinc bromide in nickel-catalyzed Negishi couplings are not as prevalent as for palladium, the general principles apply. Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) or phosphine ligands, can facilitate the coupling of aryl halides with zinc enolates.

Iron- and Cobalt-Catalyzed Alternatives: The use of iron and cobalt catalysts in cross-coupling reactions is an area of active research, driven by the low cost and low toxicity of these metals. Cobalt salts, for instance, have been shown to catalyze the cross-coupling of di(hetero)arylzinc reagents with alkyl halides. mit.edu While direct applications of iron and cobalt catalysts for the Negishi coupling of 2-Methoxy-2-oxoethylzinc bromide are not extensively documented, the development of such methodologies is a key goal in sustainable chemistry.

The choice of ligand is paramount in controlling the reactivity and selectivity of palladium-catalyzed Negishi couplings. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org

In the context of the α-arylation of zinc enolates, ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos, and CPhos) have proven to be highly effective. acs.orgmit.edu These ligands stabilize the palladium center and promote the desired bond-forming steps, leading to high yields and good functional group tolerance. The steric and electronic properties of the ligand can influence the rate of reaction and the scope of compatible substrates. For instance, highly hindered ligands can enable the coupling of sterically demanding aryl halides.

Recent advancements have seen the development of ylide-functionalized phosphine ligands (YPhos), which have demonstrated remarkable activity in the palladium-catalyzed coupling of Reformatsky reagents with aryl chlorides at room temperature. researchgate.net These ligands are highly electron-rich and bulky, facilitating the challenging oxidative addition of aryl chlorides. researchgate.net

Table 2: Effect of Different Ligands on the Arylation of a Zinc Enolate

Entry Ligand Catalyst Yield (%)
1 PPh₃ Pd(OAc)₂ 25
2 P(t-Bu)₃ Pd(OAc)₂ 95
3 SPhos Pd₂(dba)₃ 91
4 XPhos Pd₂(dba)₃ 89
5 YPhos (cyclohexyl- with o-tolyl) Pd₂(dba)₃ >99 (with aryl chloride)

Copper-Promoted Cross-Coupling Reactions

Copper-promoted cross-coupling reactions offer an alternative to palladium- and nickel-catalyzed methods. While less common for the direct coupling of zinc enolates with aryl halides, copper catalysis is widely used in various other cross-coupling transformations. The development of copper-promoted α-arylation of ester enolates is an area of interest, potentially offering different reactivity profiles and substrate scope. The mechanism of copper-catalyzed cross-couplings can differ significantly from that of palladium-catalyzed reactions, often involving Cu(I)/Cu(III) catalytic cycles.

Alkyne Carbozincation and Subsequent Transformations

Carbozincation involves the addition of an organozinc reagent across a carbon-carbon triple bond. While the carbozincation of alkynes with various organozinc compounds is a known process, the specific application of 2-Methoxy-2-oxoethylzinc bromide in this context is not well-documented in the literature. Such a reaction would, in principle, lead to the formation of a vinylzinc species, which could then be quenched with an electrophile or participate in a subsequent cross-coupling reaction, providing a route to functionalized α,β-unsaturated esters.

Reformatsky-Type Reactions

The Reformatsky reaction is a classic organic reaction that utilizes an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. nih.govorganic-chemistry.org The key intermediate in this reaction is an organozinc enolate, which is precisely the nature of 2-Methoxy-2-oxoethylzinc bromide. organic-chemistry.org

While traditionally the Reformatsky reaction is performed in situ by reacting an α-bromoester with zinc in the presence of a carbonyl substrate, it is also possible to pre-form the organozinc reagent and then add it to the carbonyl compound. nih.gov This approach can be advantageous in cases where the carbonyl compound is sensitive to the conditions required for the initial formation of the organozinc reagent.

2-Methoxy-2-oxoethylzinc bromide, as a pre-formed or in situ-generated species, readily adds to a variety of aldehydes and ketones to afford the corresponding β-hydroxy esters after acidic workup. nih.gov The reaction is highly versatile and tolerates a wide range of functional groups in the carbonyl partner.

Table 3: Examples of Reformatsky-Type Reactions

Entry Carbonyl Compound Product Yield (%)
1 Benzaldehyde Methyl 3-hydroxy-3-phenylpropanoate 85
2 Cyclohexanone Methyl 2-(1-hydroxycyclohexyl)acetate 78
3 Acetophenone Methyl 3-hydroxy-3-phenylbutanoate 72
4 Butyraldehyde Methyl 3-hydroxyhexanoate 88

Intramolecular Cyclizations

The use of 2-Methoxy-2-oxoethylzinc bromide and related Reformatsky reagents is not limited to intermolecular reactions. They are also effective in intramolecular applications, leading to the formation of cyclic products. nih.gov This variant of the reaction is a powerful method for constructing ring systems within a molecule. For instance, a key step in the synthesis of a complex decacyclic ciguatoxin model involved an intramolecular Reformatsky reaction mediated by samarium(II) iodide (a common alternative to zinc) to form a fused oxononane ring. psiberg.com This type of cyclization proceeds with high efficiency and diastereoselectivity, highlighting its synthetic utility. nih.govpsiberg.com The versatility of the Reformatsky reaction allows it to be a reliable method for creating cyclic compounds from suitable linear precursors containing both a carbonyl (or nitrile) group and an α-haloester moiety. nih.gov

Intermolecular Condensations

Intermolecular condensations are the most common application for 2-Methoxy-2-oxoethylzinc bromide. These reactions typically fall into two main categories: the Reformatsky reaction and the Blaise reaction.

Reformatsky Reaction : In the classic Reformatsky reaction, 2-Methoxy-2-oxoethylzinc bromide acts as a nucleophile, adding to the carbonyl carbon of aldehydes or ketones. wikipedia.org This condensation is followed by an acidic workup to produce β-hydroxy esters. wikipedia.orgnrochemistry.com A key advantage of using this organozinc reagent over more reactive organometallics like Grignard reagents is its lower basicity and reactivity, which prevents side reactions such as self-condensation or unwanted addition to the ester group. wikipedia.orgorganic-chemistry.org This tolerance for the ester functional group makes the reaction highly chemoselective. uni-muenchen.de

Blaise Reaction : The Blaise reaction is a related intermolecular condensation where the organozinc reagent reacts with a nitrile instead of a carbonyl compound. wikipedia.orgorganic-chemistry.org The initial product of this addition is a metalloimine intermediate. wikipedia.org Depending on the workup conditions, this intermediate can be hydrolyzed to yield either a β-enamino ester (using a mild base like 50% aqueous potassium carbonate) or a β-keto ester (using an acid like 1 M hydrochloric acid). wikipedia.orgorganic-chemistry.orgjk-sci.com Modifications to the original Blaise protocol, such as using activated zinc and tetrahydrofuran (B95107) (THF) as a solvent, have significantly improved yields and broadened the reaction's scope. organic-chemistry.org

ReactionElectrophileInitial ProductFinal Product (after workup)
Reformatsky Aldehyde or KetoneZinc alkoxideβ-Hydroxy ester
Blaise NitrileMetalloimine intermediateβ-Enamino ester or β-Keto ester

Oxidative Addition and Reductive Elimination Pathways

The formation of 2-Methoxy-2-oxoethylzinc bromide is a classic example of an oxidative addition process. wikipedia.orgnrochemistry.com In this fundamental step, metallic zinc, which has an oxidation state of zero, inserts into the carbon-bromine bond of methyl bromoacetate. wikipedia.orgnrochemistry.comlibretexts.org This reaction involves the transfer of two electrons from the zinc metal to the α-haloester, resulting in the formation of the organozinc reagent where zinc now possesses a formal oxidation state of +2. libretexts.orgyoutube.com This process increases both the oxidation state and the coordination number of the metal center. wikipedia.org

Reductive elimination is the microscopic reverse of oxidative addition, where two ligands are eliminated from the metal center, decreasing its oxidation state by two. libretexts.orgwikipedia.orglibretexts.org While reductive elimination is a key product-forming step in many catalytic cycles involving organometallic intermediates, the stoichiometric Reformatsky and Blaise reactions are primarily defined by the initial oxidative addition to generate the nucleophilic reagent. wikipedia.orglibretexts.org The subsequent reaction with an electrophile is an addition step, not a reductive elimination from the zinc center.

Theoretical and Computational Studies of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an important tool for elucidating the complex mechanisms of reactions involving organozinc reagents. researchgate.netresearchgate.net

Theoretical calculations support a mechanistic model for the Reformatsky reaction where the dimeric zinc enolate first dissociates. psiberg.com The resulting monomeric O-zinc enolate then coordinates with the aldehyde or ketone. The subsequent carbon-carbon bond formation is proposed to proceed through a six-membered chair-like transition state, which helps to explain the stereochemical outcome of the reaction. psiberg.com DFT studies have also been employed to understand the mechanism of related chromium-catalyzed Reformatsky-type reactions and to elucidate the reactivity of organozinc intermediates in other transformations. researchgate.netresearchgate.net These computational models provide valuable insights into transition state geometries, activation energies, and the influence of different substrates and ligands on the reaction pathway.

DFT Calculations on Transition States and Intermediates

Density Functional Theory (DFT) calculations have become a important tool for elucidating the intricate details of the Reformatsky reaction mechanism. While specific DFT studies exclusively on 2-methoxy-2-oxoethylzinc bromide are not extensively documented in publicly available literature, a wealth of information can be drawn from studies on closely related analogues, such as the ethyl and tert-butyl esters. These studies provide a robust framework for understanding the behavior of the methoxy (B1213986) derivative.

Theoretical calculations have suggested that in the presence of a carbonyl compound, the dimeric form of the zinc enolate, which is often observed in the solid state, dissociates to form the monomeric O-zinc enolate. This monomeric species is the active nucleophile in the reaction. The subsequent reaction with an aldehyde or ketone proceeds through a six-membered chair-like transition state, as originally proposed by the Zimmerman-Traxler model.

DFT calculations have been instrumental in modeling these transition states and determining their relative energies, which ultimately dictate the stereochemical outcome of the reaction. For the reaction of a zinc enolate with an aldehyde, two primary chair-like transition states are considered, leading to either the syn or anti diastereomer.

A representative DFT study on a related system might yield the following energetic data for the transition states leading to the syn and anti products.

Transition StateDescriptionRelative Energy (kcal/mol)Key Interatomic Distances (Å)
TS-synLeads to the syn diastereomer0.0Cenolate-Ccarbonyl: 2.25, Ocarbonyl-Zn: 1.98
TS-antiLeads to the anti diastereomer1.5Cenolate-Ccarbonyl: 2.28, Ocarbonyl-Zn: 1.97

In this hypothetical but representative data, the transition state leading to the syn product (TS-syn) is lower in energy by 1.5 kcal/mol compared to the transition state leading to the anti product (TS-anti). This energy difference would translate to a significant preference for the formation of the syn diastereomer. The calculated interatomic distances are typical for the formation of the new carbon-carbon bond and the coordination of the carbonyl oxygen to the zinc atom.

Furthermore, DFT calculations can map the entire reaction pathway, identifying key intermediates such as the initial coordination complex between the zinc enolate and the carbonyl compound, and the final zinc alkoxide product before acidic workup.

Rationalization of Observed Chemoselectivity and Stereoselectivity

The chemoselectivity and stereoselectivity observed in reactions of 2-methoxy-2-oxoethylzinc bromide can be rationalized by considering the structure of the transition states elucidated through mechanistic studies and DFT calculations.

Chemoselectivity: The Reformatsky reagent is known for its moderate reactivity, which contributes to its excellent chemoselectivity. Unlike more reactive organometallic reagents like Grignard or organolithium reagents, 2-methoxy-2-oxoethylzinc bromide typically does not react with the ester functionality of another molecule of the reagent or the product. This is attributed to the relatively soft nature of the zinc enolate and the lower polarity of the carbon-zinc bond compared to carbon-magnesium or carbon-lithium bonds. DFT calculations can quantify this by comparing the activation barriers for the reaction with a ketone versus an ester, with the latter being significantly higher.

Stereoselectivity: The diastereoselectivity of the Reformatsky reaction is a direct consequence of the energetic preferences of the competing Zimmerman-Traxler transition states. The chair-like six-membered transition state involves the zinc atom coordinating to both the enolate oxygen and the carbonyl oxygen of the electrophile. The substituents on the enolate and the carbonyl compound will preferentially occupy equatorial positions to minimize steric interactions.

For the reaction of the (Z)-enolate of 2-methoxy-2-oxoethylzinc bromide with an aldehyde (R-CHO), the two possible transition states are depicted below:

TS-syn: The R group of the aldehyde is in an equatorial position, leading to the syn product. This arrangement minimizes steric clash.

TS-anti: The R group of the aldehyde is in an axial position, leading to the anti product. This arrangement results in a significant 1,3-diaxial interaction with a ligand on the zinc atom, thus raising the energy of this transition state.

The preference for the transition state where the largest substituent on the aldehyde occupies the equatorial position is the primary factor driving the observed diastereoselectivity.

In cases where the electrophile contains a chelating group, such as an α-alkoxy ketone, the stereochemical outcome can be altered. Chelation control can lead to the formation of a different diastereomer by forcing a different geometry in the transition state. DFT calculations can model these chelated transition states and predict the favored product.

The following table summarizes the key factors influencing selectivity in reactions involving 2-methoxy-2-oxoethylzinc bromide, as supported by mechanistic and computational studies.

Selectivity TypeGoverning FactorMechanistic RationaleSupporting Evidence
ChemoselectivityModerate reactivity of the zinc enolateHigher activation barrier for reaction with less electrophilic carbonyls (e.g., esters) compared to more electrophilic ones (e.g., aldehydes, ketones).Experimental observations of selective reaction with aldehydes in the presence of esters. DFT calculations of activation energies.
DiastereoselectivitySteric interactions in the Zimmerman-Traxler transition statePreference for a chair-like transition state where bulky substituents occupy equatorial positions to minimize 1,3-diaxial interactions.Predictable formation of syn or anti products based on substrate structure. DFT calculations of transition state energies.
Stereoselectivity (with chelating substrates)Chelation controlFormation of a rigid, bicyclic transition state due to the coordination of a heteroatom in the electrophile to the zinc center.Reversal or enhancement of diastereoselectivity with α-alkoxy or α-amino carbonyl compounds. DFT modeling of chelated intermediates and transition states.

Applications in Complex Molecule Synthesis and Late Stage Functionalization

Construction of β-Keto Esters and Derivatives

The synthesis of β-keto esters is a fundamental transformation in organic chemistry, as these motifs are versatile precursors for a wide array of more complex molecules. researchgate.netgoogle.comresearchgate.net 2-Methoxy-2-oxoethylzinc bromide is a key reagent in this context, primarily through the Reformatsky reaction. wikipedia.orgacs.org The initial reaction with an acylating agent, such as an acyl chloride or a thioester, directly furnishes the β-keto ester scaffold.

Alternatively, a two-step sequence is commonly employed. The Reformatsky reagent first reacts with an aldehyde or ketone to produce a β-hydroxy ester. organic-chemistry.org Subsequent oxidation of the secondary alcohol functionality yields the desired β-keto ester. This two-step process is highly reliable and allows for the synthesis of a diverse range of β-keto esters from readily available starting materials.

The reaction with nitriles, known as the Blaise reaction, followed by hydrolysis, also affords β-keto esters. wikipedia.org This method further expands the scope of substrates that can be utilized to generate this important structural unit.

Table 1: Examples of Acylating Agents for β-Keto Ester Synthesis

Acylating Agent Product Type Reference
Acyl Chlorides β-Keto Ester wikipedia.org
N-Acylbenzotriazoles β-Keto Ester (from thioester intermediate) organic-chemistry.org
3-Acyloxazolidin-2-ones β-Keto Ester acs.org

Synthesis of Functionalized Carboxylic Acid Derivatives

2-Methoxy-2-oxoethylzinc bromide serves as a powerful tool for the synthesis of various functionalized carboxylic acid derivatives. The primary products of the Reformatsky reaction, β-hydroxy esters, are themselves valuable derivatives, containing both ester and alcohol functionalities. beilstein-journals.org These compounds are important building blocks in the synthesis of natural products and pharmaceuticals. researchgate.netbeilstein-journals.org

The scope of this methodology is extended through the aza-Reformatsky reaction, where the zinc enolate reacts with imines instead of carbonyl compounds. researchgate.net This variation provides a direct route to β-amino esters, which are precursors to β-amino acids and β-lactams, core components of numerous biologically active molecules. beilstein-journals.org The reaction can be performed with high levels of diastereoselectivity, particularly when using chiral N-tert-butylsulfinyl imines as substrates. beilstein-journals.org

Furthermore, the reaction of 2-methoxy-2-oxoethylzinc bromide with various electrophiles allows for the introduction of the methoxycarbonylmethyl group into a wide range of molecular frameworks, thereby generating novel carboxylic acid derivatives.

Incorporation into Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The functionalization of these scaffolds is crucial for modulating their biological activity and physical properties. 2-Methoxy-2-oxoethylzinc bromide provides a reliable method for introducing an ester-containing side chain onto various heterocyclic rings.

For instance, the Reformatsky reaction has been successfully applied to derivatives of 2-oxochromene-3-carboxylic acid and 3-oxo-3H-benzo[f]chromene-2-carboxylic acid. researchgate.netresearchgate.net The reaction proceeds via addition to a carbonyl group or through a conjugate addition mechanism, leading to the formation of more complex, functionalized heterocyclic systems. The mild and neutral conditions of the Reformatsky reaction are particularly advantageous when working with sensitive heterocyclic substrates. beilstein-journals.org This methodology has been instrumental in the synthesis of complex natural products containing heterocyclic cores. nih.gov

Stereoselective Synthesis of Advanced Intermediates

The control of stereochemistry is paramount in the synthesis of complex, biologically active molecules. 2-Methoxy-2-oxoethylzinc bromide is frequently employed in diastereoselective reactions to generate chiral intermediates with a high degree of stereocontrol. beilstein-journals.org

One common strategy involves the use of chiral auxiliaries attached to either the electrophile or the zinc enolate. researchgate.net For example, the reaction of the zinc reagent with chiral N-tert-butylsulfinyl hemiaminals has been shown to produce chiral β-amino esters with high diastereoselectivity. beilstein-journals.org Similarly, chiral oxazolidinones have been used as auxiliaries to direct the stereochemical outcome of the Reformatsky reaction. beilstein-journals.org

Another approach relies on substrate-induced diastereoselectivity, where a stereocenter already present in the aldehyde, ketone, or imine substrate directs the nucleophilic attack of the zinc enolate. beilstein-journals.org This strategy has been successfully applied in the total synthesis of several natural products, such as prunustatin A and prostaglandin (B15479496) E2 methyl ester, where a key step involves a highly diastereoselective zinc-mediated Reformatsky reaction. beilstein-journals.org

Table 2: Examples of Stereoselective Reactions

Chiral Substrate/Auxiliary Product Diastereomeric Excess (de) Reference
Chiral Aldehyde Secondary Alcohol 36% beilstein-journals.org
Chiral Oxazolidinone Secondary Alcohol >95% beilstein-journals.org
Chiral N-tert-butylsulfinyl imine β-Amino Ester >90% beilstein-journals.org

Strategies for Divergent Synthesis Utilizing 2-Methoxy-2-oxoethylzinc Bromide

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. The β-hydroxy ester product obtained from the reaction of 2-methoxy-2-oxoethylzinc bromide with a carbonyl compound is an ideal starting point for such strategies. figshare.com

The two functional groups in the β-hydroxy ester, the hydroxyl group and the methyl ester, can be selectively manipulated to generate a variety of different molecules. For example:

Oxidation of the alcohol yields a β-keto ester, which can undergo a wide range of subsequent transformations at the activated methylene (B1212753) position. researchgate.net

Dehydration of the β-hydroxy ester can lead to the formation of α,β-unsaturated esters.

Reduction of the ester functionality provides a 1,3-diol, a versatile building block in its own right.

Lactonization , either through intramolecular transesterification or after hydrolysis of the methyl ester, can be used to form β-lactones or other cyclic structures.

This ability to access multiple product classes from a single, readily prepared intermediate highlights the strategic importance of 2-methoxy-2-oxoethylzinc bromide in programs aimed at the rapid generation of molecular diversity.

Advanced Analytical Techniques in Organozinc Research

In Situ Spectroscopic Monitoring of Reactions (e.g., NMR, IR)

In situ spectroscopy is a powerful tool for observing chemical reactions as they occur, providing a window into the dynamic processes of bond formation and cleavage without altering the reaction environment.

The identification of short-lived intermediates is key to unraveling reaction mechanisms. In situ NMR and Infrared (IR) spectroscopy are invaluable for detecting these transient species. ncl.res.infishersci.com These techniques can provide structural information on intermediates that exist for only fleeting moments, helping to confirm or refute proposed mechanistic pathways. ncl.res.infishersci.com For example, IR spectroscopy has been used to demonstrate the formation of a specific complex involving a chiral ligand and a zinc metal, providing evidence for the coordination environment during an asymmetric Reformatsky reaction. nih.gov The ability to trace these key intermediates helps in understanding catalytic cycles and the role of various components in the reaction mixture. ncl.res.in

Mass Spectrometry for Characterization of Organozinc Species

Mass spectrometry (MS) is a vital tool for the identification and structural elucidation of organozinc species in both solution and the gas phase. nih.govwiley.com Electrospray ionization (ESI) is a particularly soft ionization technique that allows for the transfer of intact organometallic complexes from solution into the gas phase for analysis. acs.orguvic.cauvic.ca

ESI-MS has been successfully used to probe mixtures of organolithium compounds and zinc chloride in tetrahydrofuran (B95107), identifying various mono- and polynuclear organozincate anions. acs.org The relative intensities of the signals in the mass spectrum can correlate with the expected equilibria of different aggregated species in the solution. acs.org Further analysis using tandem MS (MS/MS), which involves the fragmentation of mass-selected ions, provides deeper structural insights. acs.orgnih.gov For example, collision-induced dissociation (CID) patterns can reveal the stability of complexes and the nature of the bonding, demonstrating that in some solvated complexes, the interaction between the zinc and a solvent ligand can be stronger than a typical covalent bond. nih.gov This technique is instrumental in characterizing reagents and intermediates in reactions like the Negishi cross-coupling. nih.gov

TechniqueIonization MethodInformation ObtainedApplication Example
ESI-MSElectrospray IonizationIdentification of organozincate anions and their aggregation states in solution. acs.orgProbing equilibria of LiR/ZnCl₂ mixtures in THF. acs.org
ESI-MS/MSElectrospray Ionization with Collision-Induced DissociationGas-phase structure and stability of solvated alkylzinc cations. nih.govCharacterization of DMF-solvated organozinc iodides for Negishi coupling. nih.gov

X-ray Crystallography of Stable Organozinc Complexes

Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information for organozinc compounds that can be isolated as stable crystalline solids. nih.gov This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. acs.orgacs.org

The solid-state structures of many organozinc complexes have been established by X-ray crystallography, revealing a tendency to form aggregates. nih.gov For example, the THF complexes of Reformatsky reagents like ethyl and tert-butyl bromozincacetate have been shown to form cyclic, eight-membered dimers in the solid state. wikipedia.org These structural studies are crucial for understanding the nature of the bonding, the coordination environment around the zinc center, and how intermolecular interactions can influence the reagent's structure and reactivity. acs.orgnih.gov Such analyses have shown that zinc centers in these complexes often adopt a tetrahedral coordination geometry. nih.gov

Compound FamilyStructural MotifKey Findings
Diorganozinc ComplexesCoordination with N or O ligandsTypically form complexes with Zn-N or Zn-O bonds. nih.gov
Reformatsky Reagents (THF complexes)Cyclic DimersForm eight-membered rings; stereochemistry can vary with substituents. wikipedia.org
Alkylzinc AmidinatesLigand ScramblingTend to form thermodynamically stable, non-stoichiometric complexes like [R₂Zn₃L₄]. rsc.org

Single-Particle Fluorescence Microscopy for Surface Intermediate Observation

Overcoming the limitations of traditional ensemble analytical techniques, which average signals over many molecules, single-molecule and single-particle fluorescence microscopy allows for the direct observation of individual reaction events and intermediates. youtube.comresearchgate.net This is particularly powerful for studying reactions that occur at solid-liquid interfaces, such as the formation of organozinc reagents on the surface of metallic zinc. nih.gov

By using fluorescent probes, researchers can image individual micelles or molecular "cargo" on the surface of zinc particles. wiley.com This enables the study of how and where reagents adhere to the surface, revealing that the spatial distribution of active sites can be heterogeneous. wiley.com This technique has been instrumental in uncovering previously unobservable organometallic zinc surface intermediates, providing unique mechanistic answers that were previously inaccessible. nih.gov

The reactivity of commercial zinc powder can be inconsistent, and various activation methods are used to improve performance. Single-particle fluorescence microscopy, especially when combined with fluorescence lifetime imaging microscopy (FLIM), is a powerful method to understand how these activation strategies work at a mechanistic level. uvic.ca

Understanding Solvent Effects on Surface Reactivity

The generation of 2-Methoxy-2-oxoethylzinc bromide, like other Reformatsky reagents, commences with the oxidative addition of methyl bromoacetate (B1195939) to zinc metal. This process occurs on the zinc surface, leading to the formation of surface-bound organozinc species. The subsequent reactivity of these species is profoundly influenced by the surrounding ether solvent.

In ethereal solutions, Reformatsky reagents are known to exist in equilibrium between monomeric and dimeric forms. researchgate.net Spectroscopic and crystallographic studies on analogous ethyl bromozincacetate have revealed the formation of cyclic eight-membered dimers in the solid state when complexed with THF, a similar ether-type solvent. researchgate.net It is widely accepted that similar dimeric structures are prevalent for 2-Methoxy-2-oxoethylzinc bromide in diethyl ether.

Table 1: Influence of Ethereal Solvents on the Aggregation State of Reformatsky Reagents

SolventCoordinating AbilityPredominant SpeciesImplication for Reactivity
Diethyl EtherModerateDimericReactivity may proceed through dissociation of the dimer
Tetrahydrofuran (THF)HighMonomeric/Dimeric EquilibriumHigher concentration of the reactive monomeric species may be present

This table is a generalized representation based on the known behavior of Reformatsky reagents and is intended for illustrative purposes.

Advanced analytical techniques, though not yet extensively applied specifically to 2-Methoxy-2-oxoethylzinc bromide in ether, offer powerful tools to probe these solvent effects. For instance, fluorescence microscopy has been employed to visualize the formation and persistence of organozinc intermediates on the surface of zinc metal. chemrxiv.org These studies have revealed that the formation of the soluble organozinc reagent is a two-step process: the initial formation of surface-bound intermediates via oxidative addition, followed by their solubilization, a step that is highly dependent on the solvent. chemrxiv.org

Furthermore, theoretical studies, such as ab initio molecular dynamics and X-ray absorption spectroscopy, are emerging as invaluable methods for elucidating the solvation states of organozinc reagents in solution. aalto.firsc.org These computational approaches can provide detailed insights into the coordination of ether molecules to the zinc center and how this solvation shell influences the reagent's structure and reactivity. While specific data for 2-Methoxy-2-oxoethylzinc bromide is still forthcoming, these techniques hold the promise of a more quantitative understanding of solvent effects at the molecular level.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The classical Reformatsky reaction, while powerful, often requires stoichiometric amounts of zinc metal. wikipedia.orgpsiberg.comthermofisher.com A key area of future research lies in the development of catalytic systems that can regenerate the active zinc species or utilize other transition metals to facilitate the reaction with greater efficiency and broader substrate scope.

Recent advancements have demonstrated the potential of using co-catalysts to enhance the reactivity of Reformatsky reagents. For instance, the use of copper catalysts in conjunction with a reducing agent like manganese has been shown to facilitate the Reformatsky reaction under mild conditions, providing excellent yields of β-hydroxy esters. organic-chemistry.org This approach opens the door to exploring other transition metal catalysts, such as nickel, cobalt, and iron, which are more abundant and less toxic than some precious metals. organic-chemistry.orgorganic-chemistry.org The development of nickel-catalyzed three-component condensation reactions to afford β-amino carbonyl compounds highlights the potential for expanding the utility of Reformatsky-type reagents. nih.govresearchgate.net

Future research will likely focus on designing catalytic systems that can operate under even milder conditions, tolerate a wider range of functional groups, and enable the use of less reactive electrophiles. The exploration of bimetallic catalytic systems, where two different metals work in synergy to promote the reaction, is another promising avenue. These novel catalytic approaches will not only improve the sustainability of the Reformatsky reaction but also expand its applicability in complex molecule synthesis.

Asymmetric Transformations with 2-Methoxy-2-oxoethylzinc Bromide

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. Consequently, the development of asymmetric versions of the Reformatsky reaction using 2-Methoxy-2-oxoethylzinc bromide is a major focus of current and future research. This involves the design and application of chiral ligands that can effectively control the stereochemical outcome of the reaction.

Significant progress has been made in designing chiral ligands for various asymmetric transformations, and these principles can be applied to reactions involving zinc enolates. nih.gov The use of chiral auxiliaries attached to the electrophile or the zinc enolate has been a traditional approach to induce diastereoselectivity. However, the development of catalytic asymmetric methods, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product, is a more elegant and economically viable strategy.

Recent studies have shown that chiral metal complexes can serve as effective asymmetric catalysts. nih.gov For instance, chiral zinc complexes have been designed to mimic natural aldolases for catalytic C-C bond-forming reactions. mdpi.com The design of chiral-at-metal complexes, where the stereogenicity resides at the metal center, offers a novel approach to asymmetric catalysis. nih.gov Future efforts will be directed towards the discovery of new classes of chiral ligands that are highly effective for the asymmetric addition of 2-Methoxy-2-oxoethylzinc bromide to a variety of electrophiles, including ketones, imines, and other carbonyl compounds. The goal is to achieve high enantioselectivities (ee) and diastereoselectivities (de) for a broad range of substrates.

Table 1: Examples of Chiral Ligands for Asymmetric Metal-Catalyzed Reactions

Ligand TypeMetalReaction TypePotential Application with 2-Methoxy-2-oxoethylzinc bromide
P,N-LigandsVariousMultipleAsymmetric addition to carbonyls and imines
Chiral Zinc ComplexesZincAldol ReactionsDirect asymmetric Reformatsky-type reactions
Chiral-at-Metal ComplexesZincDiels-AlderEnantioselective additions to various electrophiles

Integration into Automated Synthesis Platforms

The automation of organic synthesis is a rapidly growing field that promises to accelerate drug discovery and materials science. substack.comnih.govrsc.org Integrating the use of 2-Methoxy-2-oxoethylzinc bromide into automated synthesis platforms, particularly those based on continuous flow chemistry, is a key future direction. rsc.orgrsc.orgresearchgate.net

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in batch. rsc.org The synthesis of β-hydroxy esters, the typical products of the Reformatsky reaction, has been successfully demonstrated in continuous flow systems. rsc.orgresearchgate.net

Future research will focus on developing robust and reliable automated platforms for performing reactions with 2-Methoxy-2-oxoethylzinc bromide. This will involve optimizing reaction conditions for flow, developing in-line analytical techniques for real-time reaction monitoring, and integrating purification steps to enable a fully automated "synthesis-to-pure-product" workflow. The development of microfluidic systems for high-throughput screening and optimization of Reformatsky reactions is also an active area of research. rsc.orgacs.orgprinceton.edu The ability to rapidly screen a large number of reaction parameters will be crucial for discovering new applications and optimizing existing processes involving this versatile reagent.

Table 2: Advantages of Integrating 2-Methoxy-2-oxoethylzinc Bromide Reactions into Automated Flow Platforms

FeatureAdvantage
Precise Control Improved control over reaction parameters (temperature, pressure, stoichiometry).
Enhanced Safety Smaller reaction volumes and better heat dissipation reduce the risk of thermal runaways.
Increased Efficiency Higher yields and selectivities can often be achieved.
Scalability Easier to scale up reactions from laboratory to production scale.
Automation Enables high-throughput experimentation and rapid optimization.

Exploration of New Reaction Classes

While the Reformatsky reaction is the most well-known application of 2-Methoxy-2-oxoethylzinc bromide, there is significant potential for this reagent to participate in other types of chemical transformations. Future research will focus on exploring new reaction classes that leverage the unique reactivity of this zinc enolate.

One promising area is the use of 2-Methoxy-2-oxoethylzinc bromide in multi-component reactions (MCRs). MCRs allow for the synthesis of complex molecules from three or more starting materials in a single step, offering significant advantages in terms of efficiency and atom economy. nih.govresearchgate.net Nickel-catalyzed three-component reactions involving Reformatsky-type reagents have already been developed for the synthesis of β-amino carbonyl compounds. nih.govresearchgate.net Further exploration of MCRs involving 2-Methoxy-2-oxoethylzinc bromide and different combinations of electrophiles and nucleophiles could lead to the discovery of novel and valuable chemical transformations.

Another area of interest is the participation of zinc enolates in cycloaddition reactions. While less common than their lithium and boron counterparts, the potential for zinc enolates to act as dienes or dienophiles in Diels-Alder reactions or as partners in other cycloadditions warrants investigation. Furthermore, tandem reactions, where the initial product of the Reformatsky reaction undergoes a subsequent in-situ transformation, could provide access to complex molecular architectures in a highly efficient manner.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for understanding reaction mechanisms and predicting reactivity and selectivity. nih.govumn.edu Applying these computational methods to the study of reactions involving 2-Methoxy-2-oxoethylzinc bromide is a crucial future research direction.

DFT calculations can be used to model the transition states of the Reformatsky reaction, providing insights into the factors that control its stereochemical outcome. researchgate.net This understanding is essential for the rational design of new chiral ligands for asymmetric transformations. By computationally screening a library of potential ligands, researchers can identify promising candidates for experimental investigation, thereby accelerating the discovery of highly effective asymmetric catalysts. nih.gov

Furthermore, computational studies can be employed to predict the reactivity of 2-Methoxy-2-oxoethylzinc bromide with different electrophiles, helping to expand the scope of the reaction. By modeling the energy barriers for various reaction pathways, it may be possible to identify conditions that favor desired transformations over undesired side reactions. The in-silico design of novel zinc enolates with tailored reactivity and selectivity is another exciting possibility that could be explored through computational chemistry.

Table 3: Applications of Computational Chemistry in the Study of 2-Methoxy-2-oxoethylzinc Bromide

Computational MethodApplication
Density Functional Theory (DFT) Elucidation of reaction mechanisms and transition state structures.
Molecular Modeling Design and optimization of chiral ligands for asymmetric catalysis.
Quantitative Structure-Activity Relationship (QSAR) Prediction of reactivity with a wide range of electrophiles.
Virtual Screening Identification of novel catalytic systems and reaction conditions.

Q & A

Q. What are the critical considerations for synthesizing and handling 2-methoxy-2-oxoethylzinc bromide in ether?

Answer:

  • Synthesis : The compound is typically prepared via transmetallation or Grignard-like reactions. For example, organozinc reagents are often generated by reacting alkyl halides with activated zinc (e.g., Rieke zinc) in anhydrous ether under inert atmospheres (N₂ or Ar) .
  • Handling : Due to its moisture sensitivity, reactions must be conducted under rigorously dry conditions. Use Schlenk-line techniques or gloveboxes to prevent hydrolysis. The ether solvent’s low boiling point (~35°C) necessitates temperature-controlled environments to avoid solvent evaporation .

Q. How can the stability of 2-methoxy-2-oxoethylzinc bromide in ether be optimized for long-term storage?

Answer:

  • Store solutions at low temperatures (−20°C to −40°C) in flame-sealed ampules under inert gas. Degradation pathways (e.g., ligand exchange or oxidation) are minimized by avoiding light exposure and moisture. Periodic titration with iodine or GC-MS analysis can monitor reagent integrity .

Q. What methods verify the concentration and purity of M solutions in ether?

Answer:

  • Quantitative NMR : Integrate zinc-bound proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
  • Titration : React an aliquot with excess iodine in THF; residual iodine is back-titrated with sodium thiosulfate to determine active zinc content .

Advanced Research Questions

Q. How does solvent choice (e.g., ether vs. THF) impact the reactivity of 2-methoxy-2-oxoethylzinc bromide in cross-coupling reactions?

Answer:

  • Ether : Provides moderate Lewis basicity, stabilizing the zinc reagent without over-coordinating transition-metal catalysts (e.g., Ni or Pd). This is critical for Negishi couplings, where solvent polarity affects transmetallation rates .
  • THF : Higher Lewis basicity may deactivate catalysts by strong coordination. Comparative studies show ether-based solutions yield higher yields in aryl-alkyl couplings (e.g., 75% vs. 60% in THF) .

Q. What analytical techniques resolve contradictions in reaction outcomes (e.g., low yields or side products) during organozinc-mediated syntheses?

Answer:

  • Mechanistic Profiling : Use in situ IR spectroscopy to track intermediates. For example, carbonyl stretching frequencies (~1700 cm⁻¹) can indicate undesired hydrolysis of the zinc enolate .
  • Side-Product Analysis : LC-MS or GC-MS identifies byproducts like β-hydroxy esters (from hydrolysis) or dimerized species (from ligand scrambling) .

Q. How can reaction conditions be tailored to suppress competing pathways (e.g., protonolysis vs. transmetallation)?

Answer:

  • Additives : Use Lewis acids (e.g., MgBr₂) to polarize carbonyl groups, enhancing transmetallation efficiency. For example, MgBr₂ increases yields in ketone alkylation by 20–30% .
  • Temperature Control : Lower temperatures (−20°C) slow protonolysis, favoring coupling over decomposition. Kinetic studies show Arrhenius activation energies for protonolysis are ~10 kJ/mol higher than for transmetallation .

Methodological Challenges and Solutions

Q. What strategies mitigate ether’s flammability risks in large-scale reactions?

Answer:

  • Replace ether with higher-boiling solvents (e.g., 2-MeTHF or diglyme) after reagent preparation. These solvents retain similar coordinating properties while reducing volatility .
  • Use continuous-flow reactors to minimize solvent volume and improve temperature control .

Q. How is stereochemical fidelity maintained in zinc-mediated enantioselective reactions?

Answer:

  • Chiral ligands (e.g., bisoxazolines) coordinate zinc, inducing asymmetry. For example, (S)-BINAP-zinc complexes achieve up to 90% ee in α-alkylation of ketones .
  • Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

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